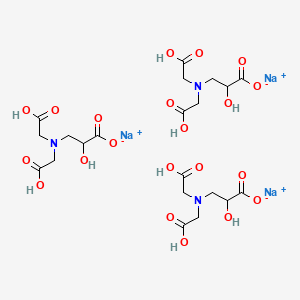![molecular formula C11H18O5 B570600 (3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol CAS No. 123168-27-4](/img/structure/B570600.png)
(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of a cyclohexylidene group protecting the 2,3-hydroxyl groups of the ribofuranose ring. It is commonly used in organic synthesis and as a reference substance in pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol typically involves the reaction of D-ribose with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, protecting the 2,3-hydroxyl groups of the ribose . The reaction conditions often include:
Solvent: Anhydrous conditions are preferred.
Catalyst: Acid catalysts such as p-toluenesulfonic acid.
Temperature: Mild temperatures to avoid decomposition of the sugar.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch reactors: For controlled reaction conditions.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding lactones.
Reduction: Reduction reactions can yield deprotected ribose derivatives.
Substitution: Nucleophilic substitution reactions can occur at the anomeric carbon.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Alcohols, amines, or thiols under basic conditions.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Deprotected ribose or partially reduced intermediates.
Substitution: Various substituted ribofuranose derivatives.
Applications De Recherche Scientifique
(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol is utilized in several scientific research fields:
Chemistry: As a protecting group in carbohydrate synthesis.
Biology: Studying the role of ribose derivatives in metabolic pathways.
Medicine: Used in the synthesis of nucleoside analogs for antiviral and anticancer drugs.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol involves its role as a protecting group. By shielding the 2,3-hydroxyl groups, it prevents unwanted side reactions during synthetic processes. This protection is crucial in multi-step organic syntheses where selective reactions are required .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-O-Isopropylidene-D-ribofuranose: Another protecting group with similar properties but different steric effects.
2,3-O-Benzylidene-D-ribofuranose: Offers different reactivity due to the aromatic benzylidene group.
Uniqueness
(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol is unique due to its cyclohexylidene group, which provides a balance between steric hindrance and stability. This makes it particularly useful in synthetic applications where selective protection and deprotection are required .
Propriétés
Numéro CAS |
123168-27-4 |
|---|---|
Formule moléculaire |
C11H18O5 |
Poids moléculaire |
230.26 |
Nom IUPAC |
(2R,3R)-3-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-2-carbaldehyde |
InChI |
InChI=1S/C11H18O5/c12-6-8(14)10-9(7-13)15-11(16-10)4-2-1-3-5-11/h7-10,12,14H,1-6H2/t8-,9+,10-/m1/s1 |
Clé InChI |
CCNVUDCIKFWHOX-KXUCPTDWSA-N |
SMILES |
C1CCC2(CC1)OC(C(O2)C(CO)O)C=O |
Synonymes |
2,3-O-CYCLOHEXYLIDENE-D-RIBOFURANOSE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride](/img/structure/B570518.png)




![N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B570532.png)



